![molecular formula C8H5BrN2O2 B1455051 4-溴-1H-吡咯并[2,3-c]吡啶-2-羧酸 CAS No. 1252572-24-9](/img/structure/B1455051.png)
4-溴-1H-吡咯并[2,3-c]吡啶-2-羧酸
描述
“4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid” is a chemical compound . Its empirical formula is C8H5BrN2O2 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid” can be represented by the SMILES stringBrC1=CN=CC2=C1C=CN2 . This indicates that the compound contains a bromine atom attached to a pyrrolopyridine ring.
科学研究应用
1. Multi-component Synthesis of Pyrazolo[3,4-b]quinolinones
- Application Summary: Pyridine-2-carboxylic acid, a compound similar to 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, has been used as an efficient catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . These compounds have important biological properties, including being GSK3 inhibitors, tubulin inhibitors, phosphoinositide 3-kinase inhibitors, and potassium channel openers .
- Methods of Application: The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) . The reaction proceeded through the carbocation intermediate .
- Results: The protocol quickly constructed products under milder conditions . The electronic effect of the various substituents in aromatic rings was also investigated .
2. Inhibition of Fibroblast Growth Factor Receptors
- Application Summary: A series of 1H-pyrrolo[2,3-b]pyridine derivatives, which are structurally similar to 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, have been synthesized and found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, so targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
3. Treatment of Hyperglycemia and Related Disorders
- Application Summary: Compounds similar to 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid have been found to reduce blood glucose levels . This makes them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The compounds were found to be effective in reducing blood glucose levels, which may have significant implications for the treatment of various disorders .
4. Inhibition of Breast Cancer Cell Proliferation
- Application Summary: A derivative of 1H-pyrrolo[2,3-b]pyridine, which is structurally similar to 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, has been found to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The compound significantly inhibited the migration and invasion of 4T1 cells .
安全和危害
The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It can also cause skin irritation (Skin Irrit. 2) and serious eye damage (Eye Dam. 1) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), wearing protective gloves/eye protection/face protection (P280), and calling a POISON CENTER or doctor/physician if feeling unwell (P301 + P312) .
属性
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-2-10-3-7-4(5)1-6(11-7)8(12)13/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIZMUGQMJBNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=CN=CC(=C21)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743745 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
CAS RN |
1252572-24-9 | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1252572-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



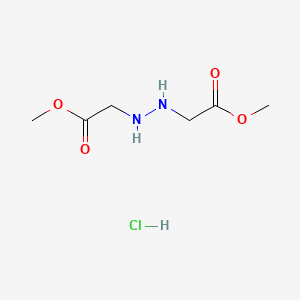
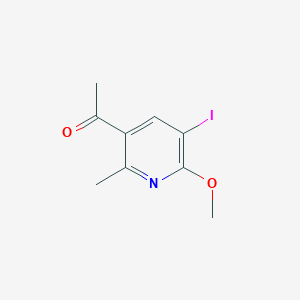

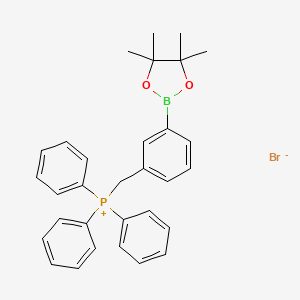
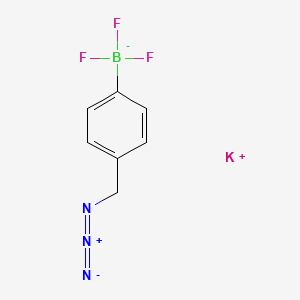
![2-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1454975.png)

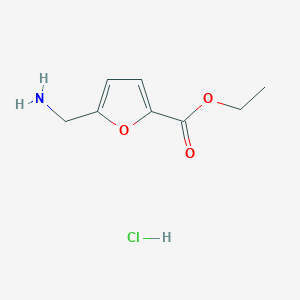
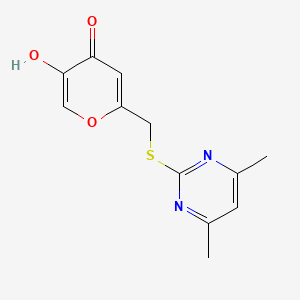
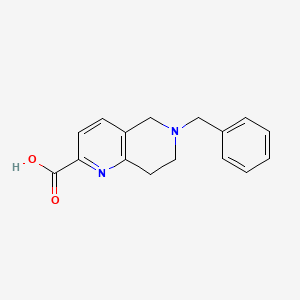
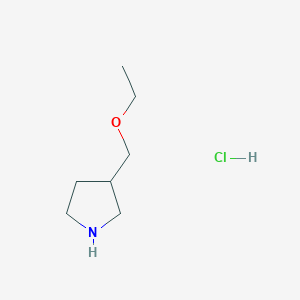
![N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B1454984.png)
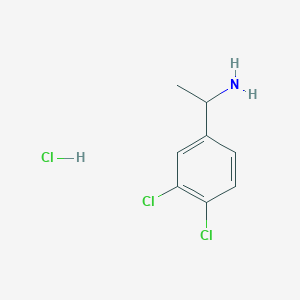
![4-{[(4-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1454988.png)